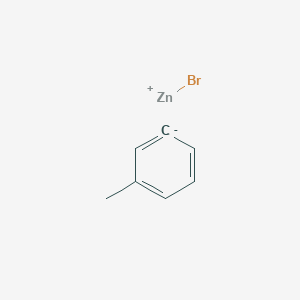

bromozinc(1+);methylbenzene

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

373623-33-7 |

|---|---|

Molecular Formula |

C7H7BrZn |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

bromozinc(1+);methylbenzene |

InChI |

InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

QZTCDNVKZMNGHJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Zn+]Br |

Origin of Product |

United States |

Reductive Elimination:this is the Final, Product Forming Step. the Two Organic Groups the Aryl Group from the Electrophile and the Tolyl Group from the Organozinc Reagent Coupled on the Metal Center Are Eliminated to Form the New C C Bond of the Biaryl Product Ar C₆h₄ Ch₃ .libretexts.orgthis Step Regenerates the Low Valent Metal Catalyst Pd 0 or Ni 0 , Which Can then Re Enter the Catalytic Cycle.yonedalabs.com

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organozinc halides. It provides information on the connectivity of atoms and the electronic environment of the nuclei.

While specific experimental NMR data for p-tolylzinc bromide is not abundantly available in the literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related compounds, such as di-p-tolylzinc, and from fundamental principles of NMR spectroscopy. thieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum of p-tolylzinc bromide is expected to exhibit signals corresponding to the aromatic protons of the tolyl group and the protons of the methyl group. The aromatic protons, due to the influence of the zinc-carbon bond and the bromine atom, would likely appear as a complex multiplet or two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group protons would give rise to a singlet in the upfield region, likely around δ 2.3 ppm. For comparison, the ¹H NMR spectrum of di-p-tolylzinc in CS₂ shows signals at δ +6.84, +6.97, +7.21, and +7.34 ppm for the aromatic protons and a signal at +2.26 ppm for the methyl protons. thieme-connect.de

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, distinct signals for each unique carbon environment are expected. The carbon atom directly bonded to the zinc (ipso-carbon) would be significantly shifted. The other aromatic carbons (ortho, meta, and para to the zinc-bound carbon) and the methyl carbon would also have characteristic chemical shifts. For di-p-tolylzinc in CS₂, the reported ¹³C NMR chemical shifts are δ +144.1 (C-1, ipso), +141.7 (C-2, ortho), +129.7 (C-3, meta), +134.9 (C-4, para), and +22.2 (CH₃). thieme-connect.de The presence of the electronegative bromine atom in p-tolylzinc bromide would likely influence these shifts.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for p-Tolylzinc Bromide Note: These are predicted values based on related compounds and general spectroscopic principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Zn) | ~7.4-7.6 | ~138-142 |

| Aromatic CH (meta to Zn) | ~7.0-7.2 | ~129-131 |

| Methyl CH₃ | ~2.3-2.4 | ~21-23 |

| Aromatic C-Zn (ipso) | - | ~145-150 |

| Aromatic C-CH₃ | - | ~135-139 |

Organozinc halides are known to participate in dynamic equilibria in solution, often involving ligand exchange and aggregation. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes. nih.gov By monitoring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of exchange processes.

For p-tolylzinc bromide, DNMR could be employed to study the Schlenk equilibrium, which involves the disproportionation of the organozinc halide into the corresponding diorganozinc compound and zinc dihalide:

2 RZnX ⇌ R₂Zn + ZnX₂

At different temperatures, the rate of this equilibrium may change, leading to broadening or coalescence of the NMR signals. Analysis of these changes can provide thermodynamic and kinetic parameters for the exchange process. Such studies are crucial for understanding the reactivity and solution-state structure of these reagents. uni-regensburg.de

Vibrational Spectroscopy Applications for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are directly related to the strength and nature of its chemical bonds.

The IR spectrum of p-tolylzinc bromide would be dominated by absorptions arising from the vibrations of the tolyl group. Characteristic bands for aromatic C-H stretching are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. The C-H bending vibrations (in-plane and out-of-plane) would also be present. The C-Zn stretching vibration is expected to occur at a lower frequency, typically in the far-infrared region, and can be challenging to observe with standard IR spectrometers. The presence of the methyl group would give rise to C-H stretching and bending vibrations around 2900 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman spectroscopy is often complementary to IR spectroscopy. edinst.com For p-tolylzinc bromide, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C-Zn stretching vibration, which may be weak in the IR spectrum, could be more intense in the Raman spectrum. This technique is particularly useful for studying the low-frequency vibrations associated with metal-ligand bonds. edinst.com

Table 2: Expected Vibrational Frequencies for p-Tolylzinc Bromide Note: These are expected ranges based on general group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-H Bending | 1000-1450 | IR |

| C-Zn Stretch | 200-400 | Raman |

| Zn-Br Stretch | 150-250 | Raman |

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. libretexts.org

For bromozinc(1+);methylbenzene, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. savemyexams.com This would result in a characteristic M+2 peak of almost equal intensity to the molecular ion peak. savemyexams.com The isotopic pattern of zinc would further complicate the appearance of the molecular ion region.

Fragmentation of the molecular ion would likely involve the cleavage of the C-Zn bond and the Zn-Br bond. Common fragmentation pathways for organohalides include the loss of the halogen atom or the entire metal-halide moiety. libretexts.org Therefore, prominent fragment ions could correspond to the tolyl cation ([C₇H₇]⁺) at m/z 91, and potentially ions resulting from the loss of the bromine atom or the entire zinc bromide unit.

Table 3: Predicted Key Fragments in the Mass Spectrum of p-Tolylzinc Bromide

| Fragment Ion | Formula | Predicted m/z | Comments |

| Molecular Ion | [C₇H₇BrZn]⁺ | 248/250/252... | Complex pattern due to Zn and Br isotopes |

| Tolyl Cation | [C₇H₇]⁺ | 91 | Loss of ZnBr |

| Zinc Bromide Cation | [ZnBr]⁺ | 143/145... | Loss of the tolyl group, pattern due to Zn and Br isotopes |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Typically, organozinc halides like tolylzinc bromide exist as aggregated species in the solid state, often forming dimers, trimers, or polymeric chains through halogen bridging. The zinc atom commonly adopts a tetrahedral coordination geometry. It is reasonable to hypothesize that the solid-state structure of this compound would feature bromine atoms bridging two zinc centers. The toluene (B28343) group would be bonded to the zinc atom via a carbon-zinc bond.

A hypothetical crystallographic analysis would yield a data table similar to the one below, detailing the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray crystallographic study. No experimental data for this compound is currently available in the searched literature.

Electronic and Magnetic Resonance Spectroscopies

The electronic structure and potential paramagnetic properties of this compound would be investigated using a suite of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.eduuni-muenchen.de The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the tolyl chromophore. The presence of the zinc-bromo moiety may cause a shift in the absorption maxima compared to toluene itself, due to electronic interactions between the aromatic ring and the organometallic fragment. The solvent used for the analysis can also influence the position and intensity of the absorption bands. bioglobax.com

Table 2: Expected UV-Vis Absorption Data for this compound in a Common Organic Solvent (e.g., THF)

| Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* (aromatic) | ~260-270 | Value |

Note: This table is predictive, based on the known spectroscopy of aromatic compounds. Specific experimental data for this compound is not available.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons (paramagnetic species). rsc.orguu.nl For a typical closed-shell molecule like this compound, where zinc is in a +2 oxidation state and all electrons are paired, no EPR signal would be expected. The compound would be diamagnetic.

However, EPR spectroscopy could be relevant in studying potential radical intermediates formed during reactions involving tolylzinc bromide or if the compound were to undergo oxidation or reduction to form a paramagnetic species. In such a hypothetical case, the EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the location of the unpaired electron within the molecule.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. nih.govcdnsciencepub.com It is a powerful tool for probing the electronic structure of molecules, particularly for assigning electronic transitions and studying paramagnetic systems.

For a diamagnetic molecule like this compound, the MCD spectrum would consist of 'B-terms', which arise from the magnetic field-induced mixing of electronic states. The MCD spectrum would complement the UV-Vis absorption spectrum, providing additional information to confirm the assignment of electronic transitions associated with the tolyl chromophore. In the absence of published data, a detailed analysis is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for studying organozinc compounds due to its favorable balance of accuracy and computational cost. diva-portal.org DFT calculations are instrumental in determining the optimized ground-state geometry of bromozinc(1+);methylbenzene and its complexes. These calculations can predict key structural parameters such as bond lengths and angles. For instance, studies on related arylzinc compounds provide reference points for the expected Zn-C and Zn-Br bond lengths. mdpi.com

DFT is also used to investigate the energetics of the molecule, including its stability and the strength of the interaction with other molecules, such as solvent molecules or ligands. researchgate.netacs.org For example, DFT calculations have been employed to model the interaction of organozinc compounds with sulfur dioxide and to study the formation of intermetallic species in catalytic reactions, revealing the nature of the bonding in the resulting complexes. rsc.orgicm.edu.pl The interaction between the zinc center and the methylbenzene (toluene) ring can also be analyzed, revealing η¹ or η² coordination modes in related zinc-toluene complexes. researchgate.netacs.org

Table 1: Representative Calculated Structural Parameters for Arylzinc Complexes This table presents typical values derived from DFT calculations on related organozinc complexes to illustrate the expected structural parameters for this compound.

| Parameter | Value | Description |

|---|---|---|

| Zn-C (Aryl) Bond Length | ~2.0 - 2.1 Å | The distance between the zinc atom and the ipso-carbon of the methylbenzene ring. |

| Zn-Br Bond Length | ~2.3 - 2.4 Å | The distance between the zinc atom and the bromine atom. |

| C-Zn-Br Bond Angle | ~170° - 180° | The angle formed by the carbon, zinc, and bromine atoms, indicating a nearly linear geometry in unsolvated species. |

Note: Actual values can vary depending on the specific DFT functional, basis set, and solvation model used in the calculation.

For situations requiring higher accuracy, particularly for electronic properties and reaction barriers, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization inherent in some DFT functionals. acs.org

Ab initio calculations have been used to refine the understanding of interactions in organozinc systems. For example, studies comparing DFT, Hartree-Fock (HF), and MP2 methods for calculating transition structures in organozinc additions found that MP2 calculations provided the best correlation with experimental results. nih.gov High-level ab initio molecular dynamics simulations can be used to explore the solvation states of organozinc reagents, providing a detailed picture of the dynamic interactions with solvent molecules in an explicit solvent cage. chemrxiv.org These computationally intensive methods are crucial for benchmarking DFT results and for investigating systems where electron correlation effects are particularly important. rsc.org

Computational Elucidation of Reaction Pathways and Transition States

A significant application of computational chemistry is the mapping of reaction mechanisms. This involves identifying intermediates and, crucially, the transition states that connect them, which allows for a full description of the reaction pathway.

Computational models are powerful tools for predicting the selectivity of reactions involving this compound. nih.gov In reactions such as nucleophilic additions or cross-coupling, several outcomes may be possible. By calculating the energies of the different transition states leading to various regio- or stereoisomers, chemists can predict the major product.

For example, theoretical studies on the asymmetric addition of organozincs to aldehydes have successfully used transition state calculations to explain the observed enantioselectivity. nih.govresearchgate.net These models analyze the non-covalent interactions between the substrate, the organozinc reagent, and chiral ligands to determine the lowest energy pathway that leads to the predominant stereoisomer. organic-chemistry.org The conformational flexibility of the ligands and substrates is often a critical factor in determining the selectivity. nih.gov

The energy difference between the reactants and the transition state, known as the activation energy barrier, governs the rate of a chemical reaction. Computational chemistry allows for the direct calculation of these barriers.

DFT studies on the Negishi cross-coupling reaction, where arylzinc halides are key reagents, have elucidated alternative transmetalation pathways. acs.orgresearchgate.net These studies calculate the activation energies for different proposed mechanisms, including pathways involving cationic intermediates, and can reproduce experimentally observed rate trends. acs.org Similarly, combined experimental and computational studies on the conjugate addition of organozinc halides have used DFT to calculate activation energies, revealing how the choice of solvent can dramatically lower the reaction barrier and accelerate the reaction. rsc.orgresearchgate.net This predictive power is essential for optimizing reaction conditions.

Table 2: Illustrative Calculated Activation Energies for Reactions Involving Arylzinc Halides This table provides examples of activation energies (ΔG‡) calculated for key steps in reactions involving arylzinc reagents, demonstrating the insights gained from computational kinetics.

| Reaction Type | Key Step | Solvent | Calculated ΔG‡ (kcal/mol) | Finding |

|---|---|---|---|---|

| Negishi Coupling acs.org | Transmetalation (Ionic Pathway) | THF | ~15-18 | Ionic pathways via solvent-ligated cationic intermediates can be faster than neutral pathways. |

| Conjugate Addition rsc.org | C-C Bond Formation | THF | ~25.5 | The high activation barrier in THF explains the lack of reaction. |

Note: Values are illustrative and highly dependent on the specific reactants, ligands, and computational level of theory.

Solvation Models in Computational Organozinc Chemistry

The solvent plays a critical role in the chemistry of organozinc reagents, influencing their aggregation state, structure, and reactivity. researchgate.net Computational solvation models are essential for accurately simulating these effects. numberanalytics.comwikipedia.org

These models can be broadly categorized as implicit or explicit. numberanalytics.com

Implicit (Continuum) Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgacs.org They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energetics.

Explicit Models : These models involve including a number of individual solvent molecules in the calculation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding or direct coordination to the zinc center. wikipedia.org QM/MM (Quantum Mechanics/Molecular Mechanics) methods are a hybrid approach where the organozinc reagent is treated with quantum mechanics and the surrounding solvent molecules with a less computationally demanding molecular mechanics force field. numberanalytics.com

Studies have shown that the coordinating ability of solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) is crucial. rsc.org DFT calculations incorporating solvation models have demonstrated that DME can chelate metal cations in the transition state, significantly lowering the activation energy compared to THF and explaining differences in observed reactivity. rsc.orguni-muenchen.de For a more detailed understanding, ab initio molecular dynamics with explicit solvent molecules can be used to map out the free energy landscape of solvation, providing a rigorous picture of the organozinc species in solution. chemrxiv.org

Force Field Development and Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of organometallic species such as this compound is crucial for understanding their reactivity, stability, and interactions in various chemical environments. Molecular dynamics (MD) simulations, which compute the motion of atoms over time, provide a powerful lens for examining these dynamics at a microscopic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.

The development of a reliable force field for a novel or less-common species like the this compound cation is a multi-step process that combines quantum mechanical (QM) calculations with empirical parameterization. Classical MD simulations are increasingly utilized to investigate the atomic-level behavior of zinc(II)-containing systems. nih.gov The process generally begins with defining the atom types and the topology of the molecule, which includes the bonds, angles, and dihedral angles.

Force Field Parameterization:

For the this compound complex, a force field would need to accurately model several key interactions:

Bonded Interactions: These include the covalent bonds (e.g., Zn-Br, Zn-C, C-C, C-H), bond angles (e.g., Br-Zn-C), and dihedral angles that dictate the rotational barriers around bonds.

The parameters for these terms (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges) are typically derived from high-level QM calculations, such as Density Functional Theory (DFT). For instance, a DFT study on related zinc(II) toluene (B28343) complexes provided insights into the coordination modes (η¹ and η²) and the nature of the zinc-toluene interaction, which would be vital for parameterizing the non-bonded terms. researchgate.netacs.org The Mulliken overlap population analysis and charge distribution calculations from such studies can inform the assignment of partial charges on the zinc, bromine, and methylbenzene atoms. acs.org

Specialized force fields for metal ions, like the Zinc AMBER Force Field (ZAFF), have been developed and tested for their ability to reproduce the dynamic behavior of zinc-proteins. nih.gov While these are often designed for biological systems with specific coordinating residues (like cysteine or histidine), the principles can be adapted. For this compound, a bonded model would treat the Zn-C and Zn-Br interactions with specific bond and angle terms. Alternatively, a non-bonded model might represent the zinc ion as a point charge interacting with the ligands through electrostatic and van der Waals forces alone, which can be advantageous for systems with diverse coordination. nih.gov

The table below outlines the types of parameters that would need to be developed for a comprehensive force field for this compound.

| Parameter Type | Description | Example Interaction in this compound |

| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. | Zn-Br, Zn-C(methylbenzene), C-C, C-H |

| Angle Bending | Describes the energy required to bend an angle from its equilibrium value. | Br-Zn-C, Zn-C-C, H-C-H |

| Torsional (Dihedral) | Describes the energy associated with rotation around a central bond. | C-C-C-C (in the ring), Zn-C-C-H |

| Partial Charges | Represents the electrostatic potential of each atom. | q(Zn), q(Br), q(C), q(H) |

| van der Waals | Models short-range repulsive and long-range attractive forces between non-bonded atoms. | Interactions between all atom pairs |

Molecular Dynamics Simulations for Dynamic Behavior:

Once a force field is developed and validated, MD simulations can be performed to explore the dynamic properties of the this compound cation. nih.gov These simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings (e.g., solvent molecules) over time. rsc.orgmdpi.com

For this compound, MD simulations could elucidate several aspects of its dynamic behavior:

Coordination Dynamics: The simulation could track the stability of the zinc-methylbenzene bond, observing potential fluctuations in the Zn-C distance and the hapticity of the interaction (how the zinc binds to the π-system of the ring). Studies on related systems have shown that toluene can coordinate to zinc in both η¹ (to one carbon) and η² (to two carbons) modes. researchgate.netacs.org MD simulations could reveal the energy barriers and timescales for transitions between these states.

Solvent Interactions: By simulating the cation in a solvent box (e.g., toluene or a more polar solvent), one can study the structure of the solvation shell and the dynamics of solvent exchange around the zinc center. This is crucial for understanding its reactivity in solution.

Vibrational Motions: The simulations can be used to calculate vibrational spectra, which can be compared with experimental spectroscopic data (e.g., IR, Raman) for force field validation.

Conformational Dynamics: The simulations would show the rotation of the methyl group and any "breathing" modes of the aromatic ring as it interacts with the bromozinc(1+) moiety.

The results from such simulations provide a detailed, atomistic picture of the molecule's behavior that is often inaccessible through experimental means alone. nih.gov They bridge the gap between static structural information and the dynamic reality of chemical systems.

Applications in Advanced Organic Synthesis Research

Strategic Reagent in Natural Product Total Synthesis

The synthesis of complex natural products is a significant benchmark in organic chemistry, and organozinc reagents have become an indispensable part of the synthetic chemist's toolkit. d-nb.info Their chemoselectivity allows for their use in key carbon-carbon bond-forming steps in the assembly of intricate molecular frameworks.

Detailed research findings highlight the utility of arylzinc reagents in the synthesis of various natural products:

Aromatic Bisabolenes: Palladium-catalyzed cross-coupling reactions of arylzinc halides have been successfully employed in the synthesis of several aromatic bisabolene (B7822174) derivatives, including dehydro-α-curcumene, (±)-curcuphenol, and (±)-elvirol. acs.org

Zingiberenol: A total synthesis of the natural product (3S,6R,7S)-zingiberenol was accomplished in eight steps, utilizing an organozinc reagent in a key strategic transformation. researchgate.net

General Utility: Organozinc reagents are frequently used in complex syntheses, such as the preparation of (−)-scabronine G, where a hydroxyketone was treated with an organozinc reagent as a crucial step in the synthetic sequence. rsc.org This demonstrates their role in multi-step syntheses where preserving sensitive functional groups is paramount.

| Natural Product Class/Molecule | Synthetic Strategy Involving Organozinc Reagent | Reference |

| Aromatic Bisabolene Derivatives | Palladium-catalyzed cross-coupling of arylzinc halides with an alkenyl triflate. | acs.org |

| (±)-Preclamol | Cobalt-catalyzed decarboxylative Negishi coupling of an aliphatic ester with an organozinc reagent. | researchgate.net |

| (−)-Scabronine G | Addition of an organozinc reagent to a hydroxyketone intermediate. | rsc.org |

| (3S,6R,7S)-Zingiberenol | Utilized in an 8-step total synthesis. | researchgate.net |

Table 2: Examples of Organozinc Reagents in Natural Product Synthesis

Construction of Complex Polyaromatic and Heterocyclic Frameworks

The construction of polyaromatic and heterocyclic systems is fundamental to medicinal chemistry and materials science. researchgate.net Tolylzinc bromide and related organozinc compounds are instrumental in these constructions, primarily through transition-metal-catalyzed cross-coupling reactions.

Negishi Coupling: The Negishi coupling, which pairs organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is a cornerstone method for forming carbon-carbon bonds. wikipedia.org This reaction has been used to efficiently generate biaryl systems, which are common polyaromatic structures. mdpi.com For example, p-tolylzinc bromide can be coupled with aryl halides to produce substituted biphenyls. google.com

Heterocycle Functionalization: Organozinc reagents are compatible with a wide range of functional groups, making them ideal for the synthesis of complex, substituted heterocycles. beilstein-journals.org Methods have been developed for the direct zincation of heterocycles like indoles and coumarins, followed by cross-coupling to install aryl groups. beilstein-journals.org Furthermore, tolylzinc bromide has been shown to act as a novel base that dramatically increases the reactivity of amines in the amination of 2-chloropyrimidines, providing a mild, room-temperature route to 2-anilinopyrimidines, an important motif in pharmaceuticals. thieme-connect.com

Synthesis of Fused Heterocycles: Readily available organozinc reagents react with functionalized aryldiazonium salts to provide access to polyfunctional indazoles and other heterocyclic azo compounds. researchgate.netacs.org

| Framework Type | Methodology | Specific Example | Reference |

| Polyaromatic (Biaryl) | Pd-catalyzed Negishi Cross-Coupling | Coupling of p-tolylzinc bromide with methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate. | google.com |

| Heterocyclic (Indole) | Direct Zincation followed by Cross-Coupling | Zincation of a formyl-substituted indole, followed by Negishi coupling. | beilstein-journals.org |

| Heterocyclic (Indazole) | Reaction with Diazonium Salts | Reaction of 2-chloromethylarylzinc reagents with aryldiazonium tetrafluoroborates. | acs.org |

| Heterocyclic (2-Anilinopyrimidine) | Base-Assisted Amination | Amination of 2-chloropyrimidine (B141910) with aniline (B41778) derivatives using tolylzinc bromide as a base. | thieme-connect.com |

| Heterocyclic (Sulfone) | CuI-Catalyzed Sulfonylation | Reaction of p-tolylzinc bromide with benzenesulfonyl chloride. | rsc.org |

Table 3: Synthesis of Polyaromatic and Heterocyclic Frameworks

Development of Stereoselective Synthetic Methodologies

The development of methods to control the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. ethz.ch While less common than their application in cross-coupling, arylzinc reagents have been successfully integrated into stereoselective transformations.

A key application is in the stereoselective C-glycosylation. A general, transition-metal-free, and highly stereoselective cross-coupling reaction between glycosyl bromides and various arylzinc reagents has been reported. nih.gov This reaction proceeds with high stereoselectivity to afford β-arylated glycosides. The stereochemical outcome is rationalized by the participation of a neighboring group at the C-2 position of the glycosyl donor, which leads to the formation of a bicyclic intermediate that directs the incoming arylzinc reagent to the opposite face. nih.gov This methodology proved effective in the short and efficient stereoselective synthesis of Dapagliflozin and Canagliflozin, two important sodium-glucose co-transporter 2 (SGLT2) inhibitors. nih.gov This work underscores the potential of arylzinc reagents to act as effective nucleophiles in stereocontrolled reactions, opening avenues for their broader use in asymmetric synthesis. rsc.org

Contribution to Advanced Materials Science Precursor Synthesis

Organozinc compounds are increasingly recognized for their role as precursors in the synthesis of advanced materials, particularly inorganic nanomaterials and coordination polymers. researchgate.netmdpi.com Their decomposition under controlled conditions can yield materials with specific and desirable properties.

Zinc Oxide (ZnO) Nanoparticles and Thin Films: Organozinc complexes are often chosen as single-source precursors for the preparation of nanostructured zinc oxide. mdpi.com For instance, trimeric organozinc compounds have been synthesized and subsequently used as precursors for the deposition of zinc oxide thin films through aerosol-assisted chemical vapor deposition (AACVD). d-nb.info The thermal decomposition of various organozinc complexes, such as zinc alkoxides, can be precisely controlled to influence the particle size, shape, and dispersibility of the resulting ZnO nanoparticles. nih.gov

Luminescent Coordination Polymers: Exploratory studies have demonstrated that well-defined organozinc precursors can be used in mixed-ligand synthetic strategies to prepare novel luminescent coordination polymers at ambient temperatures. researchgate.net These materials are of interest for applications in sensing, lighting, and optoelectronics.

The use of organozinc compounds like tolylzinc bromide and its derivatives provides a pathway to high-purity inorganic materials, where the organic ligands are removed during thermal processing, leaving behind the desired inorganic framework. d-nb.infonih.gov

Future Prospects and Emerging Research Trajectories

Design and Synthesis of Next-Generation Methylbenzene-Zinc Reagents

The performance of organozinc reagents is intrinsically linked to their method of preparation. sigmaaldrich.com Future research will likely focus on creating novel methylbenzene-zinc reagents with enhanced stability, reactivity, and selectivity. A significant area of development is the synthesis of these reagents in alternative solvents to expand their applicability and improve their green credentials. For instance, the generation of aryl and heteroaryl zinc reagents has been successfully demonstrated in toluene (B28343), a less polar and often more desirable solvent in industrial processes. uni-muenchen.de

Another promising avenue is the development of solid organozinc reagents, which could offer advantages in terms of storage, handling, and air stability, addressing some of the current limitations associated with their solution-phase counterparts. uni-muenchen.de The synthesis of di-m-tolylzinc and its subsequent symproportionation with zinc halides to produce tolylzinc halides represents a foundational method that can be further refined. thieme-connect.de

Future research may also explore the synthesis of p-tolylzinc cations complexed with novel ligands. The use of tetradentate nitrogen-based ligands has been shown to influence the coordination chemistry of the zinc center, which in turn can modulate the reactivity of the reagent. uu.nl The development of new ligand systems could lead to tolylzinc reagents with tailored electronic and steric properties, enabling more precise control over chemical transformations.

Exploration of Novel Reaction Manifolds and Catalyst Systems

The Negishi cross-coupling reaction, a cornerstone of C-C bond formation, heavily relies on organozinc reagents like tolylzinc bromide. wikipedia.org A key trend in this area is the development of more active and robust catalyst systems. While palladium has been the traditional catalyst of choice, there is growing interest in using more earth-abundant and less expensive metals like nickel and iron. wikipedia.orgmdpi.com The development of novel catalyst systems, including those based on iron, is a significant area of research aimed at making these powerful C-C bond-forming reactions more sustainable. mdpi.com

Researchers are also exploring novel reaction manifolds beyond traditional cross-coupling reactions. For example, the use of organozinc reagents in conjunction with other metals in bimetallic catalytic systems is an emerging area. rsc.org These systems can exhibit unique reactivity and selectivity that is not achievable with a single metal catalyst. The development of heteronuclear zinc-catalyzed reactions, for instance, has shown promise in the synthesis of valuable organic molecules. rsc.org

Furthermore, the exploration of reactions where organozinc reagents act as nucleophiles in addition reactions is an ongoing area of interest. For example, their use in Mannich-type reactions and conjugate additions to unsaturated systems continues to be an active field of research. uu.nlrsc.org The development of new catalytic systems that can promote these reactions with high efficiency and stereoselectivity is a key objective.

Green Chemistry Principles in Organozinc Chemistry

The principles of green chemistry are increasingly influencing the direction of research in organozinc chemistry. A major focus is on developing more environmentally benign synthetic routes and reducing waste. The use of electricity as a "reagent" in electrochemical synthesis is a prime example of a greener approach. researchgate.net Electrochemical methods can often be conducted under mild conditions and in environmentally friendly solvents, reducing the reliance on harsh chemical oxidants and reductants. researchgate.net

The development of recyclable catalysts is another key aspect of green chemistry. Heterogeneous catalysts, where the catalytic species is supported on a solid material, offer the advantage of easy separation from the reaction mixture and the potential for reuse. mdpi.com Research into immobilizing zinc-based catalysts on supports like polymeric matrices or magnetic nanoparticles is a promising strategy for developing more sustainable catalytic processes. mdpi.com

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a chemical process. The exploration of reactions in greener solvents, such as water or bio-based solvents, is an important research direction. rsc.org The development of organozinc reagents and catalytic systems that are stable and effective in these alternative media is a significant challenge and a key goal for future research.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of organozinc chemistry with continuous flow technology and automated synthesis platforms represents a paradigm shift in how these reagents are prepared and utilized. dp.techresearchgate.net Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. dp.tech The on-demand, in-situ generation of organozinc reagents in a flow reactor can mitigate issues related to their instability and handling. researchgate.netuclm.es

Automated synthesis platforms, often coupled with flow reactors, enable high-throughput experimentation and rapid optimization of reaction conditions. uclm.es These systems can accelerate the discovery of new reactions and the synthesis of large libraries of compounds for applications in drug discovery and materials science. uclm.esorganic-chemistry.org The development of fully automated protocols for reactions involving organozinc reagents, from reagent preparation to product purification, is a key area of future research. organic-chemistry.org

The combination of flow chemistry, automation, and real-time reaction monitoring can lead to more efficient, reproducible, and scalable synthetic processes. This integration is not only transforming laboratory-scale synthesis but also has the potential to revolutionize the industrial production of fine chemicals and pharmaceuticals that rely on organozinc intermediates. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.